molecular formula C14H18N2O2S B12678039 4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- CAS No. 55383-88-5

4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo-

Cat. No.: B12678039
CAS No.: 55383-88-5
M. Wt: 278.37 g/mol
InChI Key: FVDLXEUZLZIGDF-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- is a heterocyclic compound with a unique structure that includes a pyrimidinone core, a propoxyphenyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidinone derivative with a propoxyphenylmethyl halide under basic conditions to introduce the propoxyphenylmethyl group. The thioxo group is then introduced through a thiolation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo-
  • 4(1H)-Pyrimidinone, tetrahydro-1-((4-ethoxyphenyl)methyl)-2-thioxo-
  • 4(1H)-Pyrimidinone, tetrahydro-1-((4-butoxyphenyl)methyl)-2-thioxo-

Uniqueness

4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- is unique due to its specific propoxyphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications.

Properties

CAS No.

55383-88-5

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

1-[(4-propoxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C14H18N2O2S/c1-2-9-18-12-5-3-11(4-6-12)10-16-8-7-13(17)15-14(16)19/h3-6H,2,7-10H2,1H3,(H,15,17,19)

InChI Key

FVDLXEUZLZIGDF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CCC(=O)NC2=S

Origin of Product

United States

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